2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
Description
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound featuring a fused isoxazolo-pyrimidin core substituted with a 3-methyl group, a 2-chlorophenyl ring, and a sulfide functional group at the 4-position.
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-5-3-2-4-8(9)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOYVMBJAVNINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves the reaction of 2-chlorophenyl thiol with 3-methylisoxazolo[5,4-d]pyrimidine-4-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the chloride, forming the desired sulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole or pyrimidine rings.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified isoxazole or pyrimidine derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. The isoxazole and pyrimidine rings are known to interact with biological targets involved in cancer progression. Studies have shown that derivatives of isoxazolo[5,4-d]pyrimidines can inhibit tumor growth in vitro and in vivo models. For instance, a study demonstrated that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
-
Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Preliminary tests have indicated effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function . This property makes it a candidate for further development into antibiotics.
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Neurological Applications :
- There is emerging evidence that compounds containing isoxazole and pyrimidine structures can modulate neurotransmitter systems. This suggests potential applications in treating neurological disorders such as anxiety and depression . Specific derivatives have been studied for their effects on serotonin and dopamine receptors.
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for the incorporation of 2-chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide into polymer matrices to enhance thermal stability and mechanical properties. Research has focused on synthesizing copolymers that leverage the compound's characteristics for improved performance in coatings and plastics .
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Isoxazolo[5,4-d]pyrimidin (Target Compound) : The isoxazole ring (oxygen and nitrogen-containing) fused to pyrimidin may enhance hydrogen-bonding capacity and metabolic stability compared to nitrogen-rich cores like pyrazole.
- Derivatives such as [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine exhibit high thermal stability (mp >340°C) due to strong intermolecular interactions .
- Chromeno[2,3-d]pyrimidin (): A benzene-fused pyran ring adds aromatic bulk, likely improving lipophilicity and membrane permeability. Compounds like 9a–d feature 2-chlorophenyl groups and sugar-linked hydrazones, which may enhance aqueous solubility .
Substituent Effects
| Compound Type | Substituents | Functional Impact |
|---|---|---|
| Target Compound | 3-methyl, 2-chlorophenyl sulfide | Sulfide group reduces polarity vs. amines; 2-chlorophenyl enhances steric effects. |
| Pyrazolo-pyrimidin (Ref. 1) | 4-Fluorophenyl, 4-nitrophenyl, amine | Electron-withdrawing nitro groups may lower electron density, affecting reactivity. Fluorine enhances metabolic stability. |
| Chromeno-pyrimidin (Ref. 2) | 2-Chlorophenyl, sugar-linked hydrazones | Hydrazones and hydroxyls increase polarity and solubility; 2-chlorophenyl mimics target compound’s steric profile. |
Functional Groups
- Amine () : Basic amines in pyrazolo-pyrimidins facilitate salt formation, enhancing crystallinity and bioavailability .
- Hydrazones and Hydroxyls (): These groups in chromeno-pyrimidins enable covalent interactions with biomolecules (e.g., enzymes) and improve solubility .
Hypothetical Pharmacological and Physicochemical Properties
- Thermal Stability : Pyrazolo-pyrimidins exhibit exceptionally high melting points (>340°C), suggesting strong crystal lattice interactions. The target compound’s sulfide group may lower its melting point relative to these analogs.
- Solubility: Chromeno-pyrimidins with sugar moieties (e.g., 9a–d) are expected to have higher aqueous solubility than the sulfide-containing target compound .
- Bioactivity: Pyrazolo-pyrimidins are explored as kinase inhibitors due to their planar aromatic cores.
Biological Activity
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide (CAS Number: 478050-44-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C12H8ClN3OS
- Molecular Weight : 277.73 g/mol
- Structure : The compound features a chlorophenyl group attached to an isoxazole-pyrimidine scaffold, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cell proliferation and survival.
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, a critical enzyme in the folate synthesis pathway. This inhibition can lead to reduced DNA synthesis and cell death in rapidly dividing cells, making it a target for cancer therapies .
- Antimicrobial Activity : Some studies suggest that derivatives of isoxazole-pyrimidine compounds exhibit antimicrobial properties by disrupting bacterial folate metabolism, leading to "thymineless death" in susceptible strains .
Biological Activity Data
| Activity Type | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Antimicrobial | 10.5 | DHFR | |
| Antiproliferative | 5.0 | Cancer Cell Lines (MCF-7) | |
| Enzyme Inhibition | 1.8 | VEGFR-2 |
Case Studies and Research Findings
- Antitumor Activity : A study focusing on the structural analogs of isoxazole-pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds exhibited IC50 values as low as 5 µM, indicating strong potential for therapeutic applications .
- Antimicrobial Properties : Research has highlighted the efficacy of isoxazole derivatives against resistant bacterial strains. The mechanism involves competitive inhibition of DHFR, which disrupts folate metabolism in bacteria, leading to cell death. This property positions these compounds as promising candidates for developing new antibiotics .
- Immunomodulating Effects : Some studies have explored the immunomodulatory potential of related compounds, suggesting that they may enhance immune response or modulate inflammatory pathways, although specific data on the sulfide derivative remains limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
